molecular formula C21H26N6O4 B11436459 methyl {1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate

methyl {1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate

Cat. No.: B11436459
M. Wt: 426.5 g/mol
InChI Key: AJIXFGNRBHMSJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl {1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with various functional groups, including a phenylpiperazine moiety and a methyl acetate group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable amine and a formamide derivative under acidic conditions.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group can be introduced via a nucleophilic substitution reaction, where the purine core is reacted with 4-phenylpiperazine in the presence of a suitable base.

    Esterification: The final step involves the esterification of the resulting intermediate with methyl acetate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl {1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the phenylpiperazine moiety, where nucleophiles such as halides or amines can replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized purine derivatives.

    Reduction: Reduced purine derivatives.

    Substitution: Substituted phenylpiperazine derivatives.

Scientific Research Applications

Methyl {1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl {1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to reduced inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: A purine derivative used in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signaling.

Uniqueness

Methyl {1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylpiperazine moiety, in particular, differentiates it from other purine derivatives and contributes to its unique interactions with biological targets.

Biological Activity

Methyl {1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

2. Biological Activity Overview

Antimicrobial Activity : Piperazine derivatives, including the target compound, have shown a broad spectrum of antimicrobial activities. Research indicates that these compounds exhibit significant antibacterial and antifungal properties against various pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Potential : The compound's structural features suggest potential anticancer activity. Similar piperazine derivatives have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Neuromodulatory Effects : The phenylpiperazine group is known for its interaction with neurotransmitter receptors. Compounds containing this moiety often exhibit activity as serotonin receptor antagonists or agonists, which can be beneficial in treating mood disorders .

3. Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For instance:

  • Formation of the Purine Base : The initial step involves the condensation of appropriate aldehydes with amines to form the purine scaffold.
  • Piperazine Attachment : The piperazine moiety is introduced through nucleophilic substitution reactions.
  • Acetate Formation : Finally, methyl acetate is used to methylate the hydroxyl group present in the intermediate to yield the final product.

4. Structure-Activity Relationship (SAR)

The biological activity of this compound can be closely linked to its structural components:

Structural Feature Biological Activity
Piperazine Ring Antidepressant and anxiolytic effects
Dioxo Group Enhances binding affinity to target enzymes
Methyl Groups Influence lipophilicity and bioavailability

Studies on related compounds have shown that modifications in these regions can significantly alter their pharmacological profiles .

5. Case Studies and Research Findings

Recent studies have highlighted the effectiveness of similar compounds in various biological assays:

  • Antibacterial Activity : A study demonstrated that derivatives with piperazine exhibited minimum inhibitory concentrations (MICs) as low as 625 µg/mL against Staphylococcus aureus .
  • Anticancer Studies : In vitro assays indicated that certain piperazine derivatives could inhibit cancer cell proliferation by inducing apoptosis .

6. Conclusion

This compound presents a promising avenue for further research due to its multifaceted biological activities. Its unique structural features allow for diverse interactions with biological targets, making it a candidate for drug development in antimicrobial and anticancer therapies.

Continued exploration into its pharmacodynamics and pharmacokinetics will be essential for understanding its full therapeutic potential.

Properties

Molecular Formula

C21H26N6O4

Molecular Weight

426.5 g/mol

IUPAC Name

methyl 2-[1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetate

InChI

InChI=1S/C21H26N6O4/c1-23-19-18(20(29)24(2)21(23)30)27(14-17(28)31-3)16(22-19)13-25-9-11-26(12-10-25)15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3

InChI Key

AJIXFGNRBHMSJE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.